3-Sulfo-taurocholicAcidDisodiumSalt
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Sulfo-taurocholic Acid Disodium Salt is Sortilin 1 (Sort1), a protein involved in the regulation of lipid metabolism . This compound is a metabolite of the conjugated bile acid taurocholic acid .
Biochemical Pathways
The biochemical pathways affected by 3-Sulfo-taurocholic Acid Disodium Salt are related to lipid metabolism and bile acid synthesis. As a metabolite of the conjugated bile acid taurocholic acid, it plays a role in the enterohepatic circulation of bile acids, which is crucial for the digestion and absorption of dietary fats .
Pharmacokinetics
It is known that plasma levels of this compound are elevated in mice following bile duct ligation, suggesting that it may be involved in the body’s response to this procedure .
Result of Action
The molecular and cellular effects of 3-Sulfo-taurocholic Acid Disodium Salt’s action are related to its role as a metabolite of taurocholic acid. It is involved in the regulation of lipid metabolism and the enterohepatic circulation of bile acids, which are crucial for the digestion and absorption of dietary fats .
Action Environment
It is known that plasma levels of this compound are elevated following bile duct ligation, suggesting that changes in the bile duct may influence its levels in the body .
Biochemical Analysis
Biochemical Properties
3-Sulfo-taurocholic Acid Disodium Salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, plasma levels of 3-Sulfo-taurocholic Acid Disodium Salt are elevated in wild-type and Sortilin 1 (Sort1) knockout mice following bile duct ligation (BDL) .
Dosage Effects in Animal Models
The effects of 3-Sulfo-taurocholic Acid Disodium Salt vary with different dosages in animal models. Studies have shown that plasma levels of 3-Sulfo-taurocholic Acid Disodium Salt are elevated in wild-type and Sort1 knockout mice at 6 hours following BDL and are further elevated in Sort1 knockout mice at 24 hours post-BDL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfo-taurocholic Acid Disodium Salt involves the sulfonation of taurocholic acid. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to introduce the sulfo group into the taurocholic acid molecule .
Industrial Production Methods
In industrial settings, the production of 3-Sulfo-taurocholic Acid Disodium Salt can be achieved through a similar sulfonation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Sulfo-taurocholic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfo group to a sulfide group.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of 3-Sulfo-taurocholic Acid Disodium Salt .
Scientific Research Applications
3-Sulfo-taurocholic Acid Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Used in the production of pharmaceuticals and as a component in biochemical assays
Comparison with Similar Compounds
Similar Compounds
Taurocholic Acid: The parent compound of 3-Sulfo-taurocholic Acid Disodium Salt, involved in bile acid metabolism.
Glycocholic Acid: Another bile acid conjugate with similar functions in fat digestion and absorption.
Ursodeoxycholic Acid: A bile acid used therapeutically to treat gallstones and liver diseases
Uniqueness
3-Sulfo-taurocholic Acid Disodium Salt is unique due to its sulfo group, which imparts distinct chemical properties and biological activities compared to other bile acids. This modification enhances its solubility and interaction with bile acid receptors, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZGOMAYFRJNTP-NEMAEHQESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NNa2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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